7,8-Dimethylimidazo[1,2-a]pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-12-8(10)5-11-9(12)7(6)2/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTJEXVJCCLZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(N2C=C1)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427361-01-0 | |
| Record name | 7,8-dimethylimidazo[1,2-a]pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Core Construction
The construction of the imidazo[1,2-a]pyridine core is versatile, with several reliable strategies available to organic chemists.
One of the most fundamental and widely used methods for synthesizing imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine (B139424) with a suitable two-carbon synthon. acs.org A classic approach involves the reaction with α-halocarbonyl compounds, such as bromoacetophenones, which proceeds via initial N-alkylation of the pyridine (B92270) ring followed by intramolecular cyclization and dehydration. acs.org
Recent advancements have focused on developing more environmentally friendly, catalyst-free versions of these condensations. acs.org Beyond α-halocarbonyls, other substrates like halogenoesters and compounds with multiple bonds (e.g., alkynes and nitroalkenes) have been successfully employed. acs.org For instance, refluxing 2-aminopyridine with ethyl bromopyruvate in ethanol (B145695) is a straightforward method to produce key intermediates for further functionalization. acs.org
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. beilstein-journals.org For the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, the Groebke-Blackburn-Bienaymé (GBB) three-component reaction is exceptionally powerful. nih.govnih.gov This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot, often under acidic catalysis, to directly install the 3-amino functionality that is characteristic of the target compound. nih.govmdpi.combeilstein-journals.org
The GBB reaction has become a cornerstone in the synthesis of this class of compounds due to its broad substrate scope and operational simplicity. nih.govbeilstein-journals.org Catalysts such as scandium triflate (Sc(OTf)₃), perchloric acid, or simply acetic acid can be used to promote the reaction. nih.govnih.gov The versatility of the GBB reaction allows for variation at three points in the molecule, making it a preferred method for creating libraries of substituted imidazo[1,2-a]pyridines. beilstein-journals.orgbeilstein-journals.org
A vast array of catalytic systems has been developed to synthesize the imidazo[1,2-a]pyridine scaffold, reflecting a continuous drive for milder and more efficient methods. rsc.org
Metal-Catalyzed Approaches: Transition metals like copper, ruthenium, gold, and iron play a prominent role. organic-chemistry.org Copper-catalyzed protocols are particularly common, enabling the aerobic oxidative coupling of 2-aminopyridines with ketones, nitroolefins, or alkynes. organic-chemistry.orgthieme-connect.comresearchgate.net For example, a CuI-catalyzed reaction between 2-aminopyridines and acetophenones provides a broad-ranging synthesis compatible with numerous functional groups. organic-chemistry.org Ruthenium complexes have been used for specialized transformations, such as the synthesis of fused imidazo[1,2-a]pyridine-chromenones. acs.org Gold catalysts can facilitate an atom-economical synthesis from pyridine N-oxides and alkynes under mild conditions. nih.gov
Metal-Free Protocols: In line with the principles of green chemistry, numerous metal-free synthetic routes have been established. acs.org These methods often utilize iodine catalysis or leverage electrochemical oxidation. acs.orgrsc.org An iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide is one such example. acs.org Another efficient, metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can produce quantitative yields rapidly and on a large scale. rsc.orgallfordrugs.com
| Strategy | Key Reactants | Typical Catalysts/Conditions | Reference |
|---|---|---|---|
| Condensation Reaction | 2-Aminopyridine + α-Haloketone | Base (e.g., K₂CO₃), often catalyst-free | acs.org |
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyridine + Aldehyde + Isocyanide | Acid catalysis (e.g., Sc(OTf)₃, HClO₄) | nih.govmdpi.combeilstein-journals.org |
| Copper-Catalyzed Coupling | 2-Aminopyridine + Ketone/Alkyne | CuI, Cu(OTf)₂, CuSO₄ | organic-chemistry.orgresearchgate.net |
| Metal-Free Cycloisomerization | N-propargylpyridinium salts | Aqueous NaOH | rsc.orgallfordrugs.com |
Synthesis Approaches for Dimethylimidazo[1,2-a]pyridine Derivatives
The synthesis of specifically substituted dimethylimidazo[1,2-a]pyridines provides insight into the potential routes toward 7,8-dimethylimidazo[1,2-a]pyridin-3-amine.
The synthesis of 2,7-dimethylimidazo[1,2-a]pyridine (B1295337) derivatives often begins with a substituted 2-aminopicoline. For the preparation of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, a multi-step sequence is typically employed. scirp.orgmdpi.com
The process starts with the reaction of a substituted 2-amino-4-picoline with ethyl 2-chloroacetoacetate to construct the core heterocyclic ring, yielding an ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate. scirp.orgresearchgate.netscirp.org This ester is then hydrolyzed, commonly using lithium hydroxide, to the corresponding carboxylic acid. scirp.orgscirp.org Finally, the carboxylic acid is coupled with a desired amine using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to furnish the final carboxamide product. scirp.orgscirp.org This well-established sequence highlights a reliable method for building the 2,7-dimethyl core and functionalizing it at the 3-position. acs.org
Synthesizing derivatives with an 8-methyl group requires starting with 2-amino-3-methylpyridine (B33374) (2-amino-β-picoline). A relevant example is the synthesis of 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine. nih.gov This synthesis involves a condensation reaction between 2-amino-3-methylpyridine and a pre-formed α-aminoketone intermediate, specifically 1-(4-(methylsulfonylphenyl)-2-(p-tolylamino))ethan-1-one. nih.gov Heating these two components together in a solvent like isopropanol (B130326) leads to the formation of the desired 8-methyl-substituted imidazo[1,2-a]pyridine core. nih.gov This approach demonstrates a direct method for constructing the 8-methyl substituted scaffold.
| Target Core | Key Starting Pyridine | Synthetic Method | Reference |
|---|---|---|---|
| 2,7-Dimethylimidazo[1,2-a]pyridine | 2-Amino-4-picoline | Cyclocondensation with ethyl 2-chloroacetoacetate | scirp.orgresearchgate.netscirp.org |
| 2,8-Dimethylimidazo[1,2-a]pyridine | 2-Amino-3-methylpyridine | Condensation with an α-aminoketone | nih.gov |
Strategies for Specific Dimethylation Patterns (e.g., 7,8-Dimethylation)
The substitution pattern of the final imidazo[1,2-a]pyridine product is fundamentally determined by the choice of the initial 2-aminopyridine reagent. To synthesize the 7,8-dimethylimidazo[1,2-a]pyridine core, the essential starting material is 3,4-dimethyl-2-aminopyridine . The presence of the methyl groups at the 3- and 4-positions of the pyridine ring directly translates to the 8- and 7-positions, respectively, of the fused heterocyclic system after cyclization.
The most classic and direct method for constructing the imidazo[1,2-a]pyridine scaffold is the Tschitschibabin reaction. This involves the condensation of the substituted 2-aminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or bromoacetaldehyde. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the aromatic fused-ring system.
Table 1: Key Synthetic Reactions for Imidazo[1,2-a]pyridine Core
| Reaction Name | Reactants | Key Features |
|---|---|---|
| Tschitschibabin Reaction | 2-Aminopyridine derivative, α-Halocarbonyl | Classic method, forms the imidazole (B134444) ring. |
| Condensation Reactions | 2-Aminopyridine derivative, Ketones/Aldehydes | Versatile, often acid-catalyzed. evitachem.com |
| Tandem Reactions | 2-Aminopyridine, Nitroalkene acetates | Efficient, proceeds at room temperature. bio-conferences.org |
Functionalization at the C-3 Position and Amination Strategies
The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it the most nucleophilic carbon and thus highly susceptible to electrophilic substitution. This inherent reactivity is widely exploited for introducing functional groups, including the critical amino group that defines the target compound.
Synthesis of 3-Amino-imidazo[1,2-a]pyridines via Multi-Component Reactions
Multi-component reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single step. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the direct synthesis of 3-amino-imidazo[1,2-a]pyridines. nih.govmdpi.com This one-pot reaction combines three key components:
A 2-aminopyridine derivative (in this case, 3,4-dimethyl-2-aminopyridine).
An aldehyde.
An isocyanide.
The reaction is typically acid-catalyzed, using reagents like scandium triflate or p-toluenesulfonic acid, and can be accelerated by microwave irradiation. nih.govmdpi.com The versatility of the GBB reaction allows for significant structural diversity, as a wide array of aldehydes and isocyanides can be employed. nih.gov
Table 2: Overview of the Groebke–Blackburn–Bienaymé Reaction
| Component | Role | Example for Target Synthesis |
|---|---|---|
| Amidine | Heterocyclic core | 3,4-Dimethyl-2-aminopyridine |
| Aldehyde | Introduces substituent at C-2 | Formaldehyde (B43269) (for unsubstituted C-2) |
| Isocyanide | Source of C-3 and amino group | tert-Butyl isocyanide |
Derivatization from C-3 Carboxylates and Hydrazides
An alternative, multi-step approach to the 3-amino group involves the chemical transformation of a C-3 carboxylate or its derivatives. This method provides a strategic route when direct amination via MCR is not desired or when the precursor ester is more readily accessible.
The synthesis begins with the formation of an ethyl 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate. This can be achieved by reacting 3,4-dimethyl-2-aminopyridine with an appropriate β-keto ester, such as ethyl 2-chloroacetoacetate. evitachem.com The resulting ester can be converted to the target amine through a sequence of classical organic reactions:
Hydrazide Formation : The ethyl ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcoholic solvent, to produce the corresponding 7,8-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide .
Curtius Rearrangement : The hydrazide is treated with a source of nitrous acid (e.g., NaNO₂ in acidic solution) at low temperatures to form an acyl azide. Upon gentle heating, this unstable intermediate undergoes the Curtius rearrangement, losing N₂ gas to form an isocyanate.
Hydrolysis : The resulting isocyanate is then hydrolyzed with aqueous acid or base to yield the final product, This compound .
This pathway, while longer, is robust and relies on well-established, high-yielding transformations.
Advanced Derivatization Strategies for Structural Modification
The 3-amino group of this compound is a versatile chemical handle for further structural elaboration. It serves as a nucleophilic point of attachment for a wide variety of other chemical moieties, including complex heterocyclic systems, which can significantly alter the molecule's properties.
Introduction of Heterocyclic Moieties (e.g., Thiazolidinones, Oxadiazoles, Triazole-thiones, Isoxazoles)
The primary amino group at the C-3 position is an ideal starting point for building additional heterocyclic rings.
Thiazolidinones : A common route to 4-thiazolidinones involves a two-step sequence. First, the 3-amino group is condensed with an aromatic aldehyde to form a Schiff base (imine). This intermediate is then cyclized by reaction with a mercaptoacid, such as thioglycolic acid, to yield the thiazolidinone ring. hilarispublisher.comtsijournals.com
Oxadiazoles : To introduce a 1,3,4-oxadiazole (B1194373) ring, the 3-amino group can first be acylated with a carboxylic acid. The resulting amide can then be used in further steps. A more direct route involves converting a C-3 carbohydrazide (B1668358) (as described in 2.3.2) by reacting it with a second carboxylic acid chloride to form a diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring. nih.gov
Triazole-thiones : The synthesis of a 1,2,4-triazole-5-thione ring can be initiated by reacting the 3-amino group with carbon disulfide (CS₂) in a basic medium to form a dithiocarbamate (B8719985) salt. Subsequent reaction with hydrazine hydrate, followed by cyclization, yields the desired triazole-thione heterocycle.
Isoxazoles : An isoxazole (B147169) ring can be appended by first reacting the 3-amino group with a 1,3-dicarbonyl compound (e.g., acetylacetone) to form an enaminone. This intermediate can then undergo cyclization with hydroxylamine (B1172632) (NH₂OH) to form the isoxazole ring.
Functional Group Tolerance and Selective Chemical Transformations
The synthetic methodologies used to construct and functionalize the imidazo[1,2-a]pyridine scaffold are notable for their tolerance of a wide range of functional groups. organic-chemistry.orgacs.org This robustness is crucial for the synthesis of complex derivatives.
Condensation and MCRs : Reactions like the GBB are compatible with both electron-donating and electron-withdrawing groups on the aldehyde component, including halogens, nitro groups, and methoxy (B1213986) groups. mdpi.comnih.gov This allows for the synthesis of a diverse library of C-2 substituted analogs.
Metal-Catalyzed Reactions : Copper- and palladium-catalyzed reactions used for C-H functionalization or cross-coupling on the imidazo[1,2-a]pyridine core also exhibit good functional group tolerance, allowing for selective modifications at various positions of the ring system. organic-chemistry.org
Selective Transformations : The inherent reactivity difference between the positions on the ring system (C-3 being the most nucleophilic) allows for selective chemical transformations. Electrophilic substitution occurs preferentially at C-3, allowing for controlled functionalization without the need for protecting groups on other parts of the molecule in many cases. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-Dimethyl-2-aminopyridine |
| Chloroacetaldehyde |
| Bromoacetaldehyde |
| tert-Butyl isocyanide |
| Scandium triflate |
| p-Toluenesulfonic acid |
| Ethyl 7,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
| Ethyl 2-chloroacetoacetate |
| Hydrazine hydrate |
| 7,8-Dimethylimidazo[1,2-a]pyridine-3-carbohydrazide |
| Thioglycolic acid |
| Phosphorus oxychloride |
| Carbon disulfide |
Preclinical Pharmacological and Biological Investigations
Antimycobacterial Activity Studies on Imidazo[1,2-a]pyridine (B132010) Analogs
Research into imidazo[1,2-a]pyridine-based compounds has revealed their potential as effective antitubercular agents. mdpi.comrsc.org High-throughput screening campaigns have identified several potent inhibitors of M. tuberculosis and Mycobacterium bovis BCG within this class. nih.govnih.govplos.orgcore.ac.uk The chemical tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, leading to the development of analogs with optimized potency and pharmacokinetic properties. nih.govplos.org
A significant challenge in TB therapy is the bacterium's ability to enter a non-replicating or dormant state, which confers tolerance to many standard antibiotics. Analogs of the imidazo[1,2-a]pyridine class have demonstrated efficacy against both actively replicating and dormant forms of Mtb. acs.org Specifically, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed potent in vitro activity against both bacterial states. nih.govrsc.org The minimum inhibitory concentration required to reduce bacterial growth by 90% (MIC90) for these compounds ranged from 0.4 to 1.9 μM against both replicating and non-replicating Mtb. nih.govrsc.org This dual activity is a crucial feature for a potential new anti-TB agent, suggesting that these compounds could contribute to shortening treatment durations.
| Compound Class | Mtb Strain Type | Potency (MIC90) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating | 0.4–1.9 μM |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Non-Replicating | 0.4–1.9 μM |
The rise of multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB poses a severe threat to global public health. nih.govencyclopedia.pub Imidazo[1,2-a]pyridine analogs have shown excellent potency against these highly resistant strains. rsc.orgdocumentsdelivered.comnih.govplos.orgcore.ac.uk The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, for instance, were found to be highly active against clinical isolates of MDR and XDR Mtb. nih.govacs.orgrsc.orgnih.gov This activity highlights the potential of the imidazo[1,2-a]pyridine scaffold to combat the most challenging forms of tuberculosis. nih.gov
| Compound Class | Resistant Strain Type | Potency (MIC90) |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Multi-Drug Resistant (MDR) | 0.07–2.2 μM |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Extensively Drug-Resistant (XDR) | 0.07–0.14 μM |
The mechanism of action for imidazo[1,2-a]pyridines involves the targeting of essential cellular processes in M. tuberculosis. Key targets identified include enzymes involved in nitrogen metabolism and cellular energy production. nih.govnih.gov
Glutamine synthetase is a crucial enzyme for nitrogen assimilation in Mtb, making it an attractive target for drug development. mdpi.comuniprot.org A class of 3-amino-imidazo[1,2-a]pyridines has been identified as novel, drug-like inhibitors of M. tuberculosis glutamine synthetase (MtGS). nih.govnih.govmdpi.comnih.gov Through a microwave-assisted, one-pot synthesis, a library of these compounds was created and evaluated. nih.gov Molecular docking studies suggest that these inhibitors fit well into the ATP-binding site of the MtGS complex. nih.gov One of the most potent inhibitors identified from this class, compound 4n, exhibited an IC50 of 0.38 µM, which is significantly more potent than previously known inhibitors like L-methionine-S,R-sulfoximine. nih.gov Another active compound from a related series showed an MtGS IC50 of 1.6 μM. nih.gov
| Compound Class | Target Enzyme | Potency (IC50) |
| 3-Amino-imidazo[1,2-a]pyridines | M. tuberculosis Glutamine Synthetase (MtGS) | 0.38 µM - 1.6 µM |
The electron transport chain is vital for Mtb survival, and its components are validated drug targets. nih.gov The QcrB subunit of the cytochrome bcc oxidase (complex III) is a key component of this pathway and a target for the imidazo[1,2-a]pyridine class. nih.govnih.govplos.orgcore.ac.uknih.gov The clinical candidate telacebec (B1166443) (Q203), an imidazo[1,2-a]pyridine amide, exerts its antitubercular effect through QcrB inhibition. nih.gov Studies involving the generation of spontaneous resistant mutants of M. bovis BCG against imidazo[1,2-a]pyridine inhibitors revealed a single nucleotide polymorphism in the qcrB gene. nih.govplos.orgcore.ac.uknih.gov This mutation conferred cross-resistance across several compounds in the series, confirming a common target. nih.govplos.orgnih.gov Inhibition of QcrB disrupts the proton motive force, leading to a breakdown of pH homeostasis and depletion of cellular ATP levels, ultimately resulting in a bacteriostatic effect. researchgate.netchemrxiv.org
Targeting energy metabolism, specifically ATP synthesis, is a validated strategy for anti-TB drug discovery, exemplified by the FDA-approved drug bedaquiline. nih.govacs.orgembopress.org Imidazo[1,2-a]pyridine ethers (IPEs) have been discovered as selective and potent inhibitors of mycobacterial ATP synthase. nih.govnih.govacs.org A high-throughput screening campaign led to the identification of an IPE hit, which was subsequently optimized. nih.gov The most active compounds in this series demonstrated potent anti-Mtb activity with a minimum inhibitory concentration for 80% of the population (MIC80) of less than 0.5 μM and an ATP synthase IC50 of less than 0.02 μM. nih.gov While some imidazo[1,2-a]pyridine analogs target ATP synthase, other related series, such as squaramides, have also been identified as inhibitors of this enzyme but may bind to a different site than diarylquinolines like bedaquiline. nih.govacs.orgembopress.org
| Compound Class | Target Enzyme | Potency |
| Imidazo[1,2-a]pyridine Ethers (IPE) | Mycobacterial ATP Synthase | ATPS IC50 <0.02 µM |
| Imidazo[1,2-a]pyridine Ethers (IPE) | M. tuberculosis H37Rv | MIC80 <0.5 µM |
Inhibition of Key Mycobacterial Enzymes and Pathways
Antibacterial and Antimicrobial Efficacy Assessments
The imidazo[1,2-a]pyridine scaffold is a subject of significant interest in the search for new antimicrobial agents, driven by the increasing challenge of multi-drug resistant microbial infections. nih.govnih.govnih.gov Derivatives of this heterocyclic system have demonstrated a range of antibacterial and antimicrobial activities. nih.gov
Derivatives of imidazo[1,2-a]pyridine have shown notable efficacy against both Gram-positive and Gram-negative bacteria. derpharmachemica.com Research into imidazo[1,2-a]pyridin-3-amines, in particular, has identified a chemotype with significant bacteriostatic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
In one study, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and imidazopyridine hydrazide derivatives were synthesized and evaluated for their antibacterial properties. nih.gov The compound SM-IMP-02, which features dibromo substitutions on the imidazopyridine ring and a fluorine group, was identified as the most reactive in its series and demonstrated potent activity against Klebsiella pneumoniae (ATCC 4352) and Bacillus subtilis (ATCC 6051), with a Minimum Inhibitory Concentration (MIC) of 4.8 µg/mL for both strains. nih.gov Another compound from a hydrazide series, DA-05, also showed a strong antimicrobial effect with an MIC of 4.8 µg/mL against the same bacterial strains. nih.gov These findings suggest that substitutions with highly electronegative groups can enhance the biological activity of these compounds. nih.gov
Another study focused on synthesizing novel chalcones bearing the imidazo[1,2-a]pyridine core and testing them against strains like Staphylococcus aureus and Streptococcus pyogenes. derpharmachemica.com The results indicated that related imidazo[1,2-a]pyrimidine (B1208166) chalcone (B49325) derivatives generally showed excellent to good activity against the tested bacterial strains. derpharmachemica.com
| Compound | Bacterial Strain | Activity Measurement | Result |
|---|---|---|---|
| SM-IMP-02 | Klebsiella pneumoniae ATCC 4352 | MIC | 4.8 µg/mL nih.gov |
| SM-IMP-02 | Bacillus subtilis ATCC 6051 | MIC | 4.8 µg/mL nih.gov |
| DA-05 | Klebsiella pneumoniae ATCC 4352 | MIC | 4.8 µg/mL nih.gov |
| DA-05 | Bacillus subtilis ATCC 6051 | MIC | 4.8 µg/mL nih.gov |
The imidazo[1,2-a]pyridine nucleus is recognized for a wide array of anti-infective properties. derpharmachemica.com The versatility of this scaffold allows for structural modifications that can yield compounds with broad-spectrum antimicrobial activity. nih.gov Research has highlighted its potential against various bacteria and fungi, making it a valuable starting point for the development of new therapeutic agents. nih.govresearchgate.net
Studies have shown that compounds derived from this scaffold are active against a variety of pathogens. For instance, newly synthesized imine derivatives of imidazo[1,2-a]pyridine demonstrated promising in vitro activity against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi including Candida albicans and Aspergillus brasiliensis. researchgate.net Similarly, certain hydrazone derivatives have shown potent activity against E. coli, with inhibition diameters reaching up to 11 mm. tsijournals.com The collective body of research indicates that the imidazo[1,2-a]pyridine framework is a privileged scaffold in medicinal chemistry for discovering novel antimicrobial agents. nih.gov
Anticancer and Antitumor Research on Imidazo[1,2-a]pyridine Analogs
Imidazo[1,2-a]pyridine (IP) compounds have garnered significant interest as potential anticancer therapeutics due to their potent inhibitory functions against cancer cells. nih.govnih.gov This class of nitrogen-based heterocycles has shown therapeutic effects against a variety of cancer cell lines, including breast, liver, and cervical cancers. researchgate.net The anticancer mechanisms of these compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov
For example, a study on novel IP compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line found that IP-5 and IP-6 exhibited strong cytotoxic effects with IC50 values of 45µM and 47.7µM, respectively. nih.gov Further investigation into the mechanism of IP-5 revealed that it induces cell cycle arrest by increasing the levels of key regulatory proteins like p53 and p21. nih.govnih.gov It also triggers apoptosis through the extrinsic pathway, evidenced by the increased activity of caspases 7 and 8. nih.gov
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer progression. researchgate.net These compounds have been shown to target various molecular pathways, including the PI3K/Akt signaling pathway, by inhibiting key enzymes. nih.govresearchgate.net
A significant area of research is the development of imidazo[1,2-a]pyridine derivatives as inhibitors of the bromodomains of two closely related proteins: the CREB-binding protein (CBP) and p300 (EP300). nih.govnih.gov These proteins are epigenetic regulators that play a key role in gene transcription and are considered promising non-BET bromodomain targets for cancer therapy. nih.govacs.org
Researchers have developed a highly efficient synthetic route for creating dimethylisoxazole-attached imidazo[1,2-a]pyridine inhibitors. nih.govnih.govacs.org Structure-activity relationship (SAR) studies facilitated by this method led to the identification of UMB298, a potent and selective CBP/EP300 bromodomain inhibitor. nih.govnih.gov This compound exhibited a half-maximal inhibitory concentration (IC50) of 72 nM for CBP, while showing much lower affinity for other bromodomains like BRD4 (IC50 of 5193 nM), demonstrating its high selectivity. nih.govacs.org This selective inhibition of CBP/P300 presents a promising strategy for developing targeted cancer therapies. nih.gov
| Compound | Target | IC50 |
|---|---|---|
| UMB298 | CBP | 72 nM nih.govacs.org |
| UMB298 | BRD4 | 5193 nM nih.govacs.org |
Another important target for imidazo[1,2-a]pyridine analogs is Rab geranylgeranyl transferase (RGGT), an enzyme involved in the post-translational modification of Rab proteins. nih.govnih.gov These proteins are crucial for vesicular trafficking, and their dysfunction is implicated in several diseases, including cancer. researchgate.net Therefore, inhibiting RGGT is a viable strategy for cancer treatment. nih.gov
A series of 6-substituted imidazo[1,2-a]pyridine analogs were designed and synthesized as potential RGGT inhibitors. nih.gov The study found that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring was critical for the compound's activity. nih.gov Several of these derivatives exhibited cytotoxic activity against HeLa human cervical carcinoma cells and were effective at disrupting the prenylation of the Rab11A protein, a key step in its function. nih.govnih.gov Compounds with a carboxylic acid or amide substituent at the C6 position were active at a concentration of 100 μM, while another analog with an iodine atom at the same position also showed inhibitory activity. nih.gov
| Compound Feature | Target Cell Line | Observed Effect | Effective Concentration |
|---|---|---|---|
| Carboxylic acid at C6 (1c) | HeLa | Inhibition of Rab11A prenylation nih.gov | 100 µM nih.gov |
| Amide at C6 (1e) | HeLa | Inhibition of Rab11A prenylation nih.gov | 100 µM nih.gov |
| Iodine at C6 (1b) | HeLa | Inhibition of Rab11A prenylation nih.gov | Not specified |
Enzyme Inhibition in Cancer-Related Pathways
Autotaxin (ATX) Inhibition
The imidazo[1,2-a]pyridine scaffold has been identified as a promising framework for the development of Autotaxin (ATX) inhibitors. ATX is a secreted enzyme that plays a critical role in producing lysophosphatidic acid (LPA) in the blood. The ATX-LPA signaling pathway is implicated in a variety of pathological processes, including cancer, fibrotic diseases, and inflammation. High-throughput screening has successfully identified the imidazo[1,2-a]pyridine series as potent inhibitors of ATX.
Further exploration into the structure-activity relationship of these compounds has led to the development of derivatives with high biochemical and plasma activity. For instance, a cocrystal structure of an imidazo[1,2-a]pyridine compound with ATX revealed a novel binding mode, where the inhibitor occupies the hydrophobic pocket and channel of the enzyme without interacting with the zinc ions in the catalytic site. This has guided the synthesis of optimized compounds, such as one designated as compound 40 in a study, which demonstrated the ability to decrease plasma LPA levels following oral administration in rats.
Inhibition of Other Kinases (e.g., CDK, VEGFR, PI3K, EGFR)
The imidazo[1,2-a]pyridine core structure is a versatile scaffold for designing inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Phosphoinositide 3-kinase (PI3K): Numerous studies have demonstrated that imidazo[1,2-a]pyridine derivatives are effective inhibitors of the PI3K/mTOR pathway. acs.orgnih.gov A specific derivative, 15a , was identified as a potent PI3K/mTOR dual inhibitor with good kinase selectivity and oral bioavailability. acs.org Another optimized compound, a thiazole (B1198619) derivative designated 12 , showed potent p110α inhibitory activity (IC₅₀ of 0.0028 μM) and high selectivity over other PI3K isoforms. researchgate.net The design of these inhibitors often involves modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring to improve potency and solubility. semanticscholar.org
Cyclin-Dependent Kinases (CDKs): The imidazo[1,2-a]pyridine scaffold has been reported to yield compounds with inhibitory activity against CDKs. researchgate.net A class of pyrimidin-2-amine derivatives containing the 4-(imidazo[1,2-a]pyridin-3-yl) moiety has been identified for their potential to inhibit cell cycle and transcriptional CDKs, such as CDK2, CDK4, CDK6, and CDK9. google.com
Other Kinases: Derivatives of the imidazo[1,2-a]pyridine scaffold have also been evaluated as inhibitors for other kinases. For example, they have been designed and synthesized as inhibitors of apoptosis signal-regulating kinase 1 (ASK1). researchgate.net Additionally, the related imidazo[1,2-b]pyridazine (B131497) scaffold has been found to specifically interact with and inhibit PIM kinases with low nanomolar potency. semanticscholar.org While the broader imidazo[1,2-a]pyridine class shows wide-ranging kinase inhibitory activity, specific data on the inhibition of VEGFR and EGFR by 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine is not extensively detailed in the reviewed literature.
| Kinase Target | Specific Derivative/Class | IC₅₀ Value | Reference |
| PI3Kα | Thiazole derivative 12 | 0.0028 µM | researchgate.net |
| PI3K/mTOR | Derivative 15a | Not Specified | acs.org |
| CDKs | 4-(imidazo[1,2-a]pyridin-3-yl) derivatives | Not Specified | google.com |
Selective Inhibition of Cancer Cell Lines
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic and anti-proliferative effects against a variety of human cancer cell lines.
One study synthesized a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA ), which exhibited dose-dependent cytotoxic effects in MDA-MB-231 (breast cancer) and SKOV3 (ovarian cancer) cell lines. nih.gov Other novel compounds, designated IP-5 and IP-6 , showed strong cytotoxic impact against the HCC1937 breast cancer cell line with IC₅₀ values of 45 µM and 47.7 µM, respectively. nih.gov These compounds were shown to induce cell death, reduce cancer cell survival in clonogenic assays, and cause cell cycle arrest by increasing levels of p53 and p21. nih.gov
The anticancer activity of these compounds is often linked to their ability to inhibit key signaling pathways. For instance, IP-5 was found to lower the levels of pAKT and induce apoptosis through the extrinsic pathway, as evidenced by increased activity of caspases 7 and 8. nih.gov
| Cancer Cell Line | Compound/Derivative | IC₅₀ Value | Observed Effects | Reference |
| MDA-MB-231 (Breast) | MIA | Dose-dependent | Reduced cell viability | nih.gov |
| SKOV3 (Ovarian) | MIA | Dose-dependent | Reduced cell viability | nih.gov |
| HCC1937 (Breast) | IP-5 | 45 µM | Cytotoxicity, Apoptosis, Cell Cycle Arrest | nih.gov |
| HCC1937 (Breast) | IP-6 | 47.7 µM | Cytotoxicity | nih.gov |
| HT-29 (Colon) | Compound 12 | 4.15 µM | Cytotoxicity | dntb.gov.ua |
| B16F10 (Melanoma) | Compound 14 | 21.75 µM | Cytotoxicity | dntb.gov.ua |
| MCF-7 (Breast) | 3-methoxyphenyl derivative | 2.55 µM | Inhibitory activity | researchgate.net |
| HeLa (Cervical) | 3-methoxyphenyl derivative | 3.89 µM | Inhibitory activity | researchgate.net |
Antiviral Activity Investigations
Direct Interaction with Hepatitis C Virus (HCV) Non-Structural Protein 4B (NS4B)
A significant area of investigation for the imidazo[1,2-a]pyridine class has been its potent antiviral activity against the Hepatitis C Virus (HCV). Research has identified a series of these compounds that directly bind to the HCV Non-Structural Protein 4B (NS4B). nih.govnih.gov This interaction is considered a novel mechanism of action, distinct from other HCV inhibitors that target the viral protease, NS5A, or NS5B polymerase. nih.gov
The direct binding to purified NS4B protein has been quantified, with the series demonstrating potent affinity, showing an IC₅₀ value of less than 20 nM. nih.govnih.gov Resistance studies further support NS4B as the direct target; key mutations conferring resistance to these compounds arise in the NS4B protein, specifically at positions H94N/R, F98L, and V105L/M in genotype 1b. nih.gov
Inhibition of Viral Replication Mechanisms
The direct binding of imidazo[1,2-a]pyridines to NS4B effectively inhibits HCV replication. In in vitro replicon systems, this series of compounds demonstrates potent inhibition of both genotype 1a and 1b replicons, with EC₅₀ values below 10 nM. nih.govnih.gov The unique mechanism targeting NS4B suggests that these inhibitors would not face clinical cross-resistance with other classes of HCV drugs, making them potential candidates for combination therapies. nih.gov
| Viral Target | Assay | Potency | Reference |
| HCV NS4B Protein | Direct Binding Assay | IC₅₀ < 20 nM | nih.govnih.gov |
| HCV Genotype 1a/1b | Cell-based Replicon Assay | EC₅₀ < 10 nM | nih.govnih.gov |
Anti-inflammatory Effects and Modulatory Roles
The imidazo[1,2-a]pyridine scaffold is present in compounds that exhibit significant anti-inflammatory properties. researchgate.net These effects are mediated through the modulation of key inflammatory pathways and enzymes.
One study identified a 3-arylamine-imidazo[1,2-a]pyridine derivative, LASSBio-1145 , as a novel, orally-active anti-inflammatory agent that acts as a selective prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as cyclooxygenase-2 (COX-2), inhibitor with an IC₅₀ value of 2.8 µM. researchgate.net Other research has shown that imidazo[1,2-a]pyridine derivatives can inhibit COX-2 and subsequently reduce the production of prostaglandin (B15479496) E2 (PGE2) under pro-inflammatory conditions. researchgate.net
Furthermore, the anti-inflammatory activity of some derivatives is exerted by suppressing crucial signaling pathways. The compound MIA was found to lower the levels of inflammatory cytokines by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines. nih.govnih.gov Molecular docking studies showed that MIA docked into the NF-κB p50 subunit, thereby inhibiting its activity. nih.gov
Selectivity Profiling against Off-Targets
Detailed preclinical investigations into the selectivity of this compound against a broad range of unintended biological targets, known as off-targets, are not extensively documented in publicly available scientific literature. While the broader class of imidazo[1,2-a]pyridine derivatives has been studied for selectivity in various therapeutic contexts, specific data for this particular compound is limited.
The general imidazo[1,2-a]pyridine scaffold has been identified as a versatile structure in medicinal chemistry, leading to the development of inhibitors for various protein families, particularly kinases. For instance, different derivatives of the imidazo[1,2-a]pyridine core have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4. nih.gov Other research has focused on derivatives targeting Fms-like tyrosine kinase 3 (FLT3) for applications in acute myeloid leukemia. nih.gov In these studies, selectivity is a key aspect of development, and compounds are often screened against a panel of related and unrelated kinases to establish their specificity. However, these findings are specific to the tested derivatives and cannot be directly extrapolated to this compound.
Furthermore, compounds containing the imidazo[1,2-a]pyridine core have been investigated for activity against other target classes, including the constitutive androstane (B1237026) receptor (CAR), where certain derivatives were found to be potent agonists without activating other nuclear receptors like the pregnane (B1235032) X receptor (PXR). nih.gov Studies on imidazo[1,2-a]pyridine-3-carboxamides have demonstrated remarkable selectivity for Mycobacterium tuberculosis over other non-tubercular and non-mycobacterial strains, indicating microbe-specific activity rather than broad pharmacological off-target effects in humans. nih.gov
In the context of anti-parasitic drug discovery, selectivity is a critical parameter, measured by comparing the compound's potency against the parasite versus its cytotoxicity to host cells. nih.gov While various imidazo[1,2-a]pyridines have been evaluated in this manner, specific off-target protein binding profiles for this compound are not provided in these studies.
Without specific screening data for this compound across a standard panel of receptors, enzymes, and ion channels, a comprehensive understanding of its off-target interaction profile remains unavailable. Such profiling is essential to predict potential side effects and to fully characterize the compound's therapeutic window and safety profile.
Structure Activity Relationship Sar Analysis
Impact of Substituent Groups on Biological Potency and Selectivity
The biological potency and target selectivity of imidazo[1,2-a]pyridine (B132010) derivatives are highly dependent on the nature and position of substituent groups on the bicyclic ring system. Research across various therapeutic areas has identified key positions (C2, C3, C6, C7, C8) where modifications can significantly modulate activity. nih.gov
At the C2 position , the introduction of aryl groups is a common strategy. For instance, in a series of selective COX-2 inhibitors, a p-methylsulfonyl phenyl group at C2 was found to be a critical feature for high potency and selectivity. researchgate.net This group can insert into a secondary pocket of the COX-2 active site. researchgate.net Further studies on antimycobacterial agents showed that hetero-aryl groups on the C2-phenyl ring generally improved potency. researchgate.net
The C3 position is another critical site for modification. Attaching various amine substituents at this position has been shown to modulate physicochemical properties and biological activity. nih.gov For example, the presence of a primary amine was found to be important for the activity of certain antimycobacterial compounds. researchgate.net In other cases, the introduction of Mannich bases at C3 led to potent and selective COX-2 inhibitors. researchgate.net
Substitutions on the pyridine (B92270) ring of the scaffold also play a significant role. In the development of inhibitors for Phosphatidylinositol-3-kinase alpha (PI3Kα), a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were synthesized. researchgate.net This highlights that modifications at the C6 and C8 positions are well-tolerated and can be used to fine-tune activity and properties. For anti-leishmanial compounds, changes at positions C6, C7, and C8 were tolerated while retaining activity. nih.gov Specifically for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, the methyl groups at C7 and C8 are expected to influence its interaction with biological targets.
The following table summarizes the observed impact of various substituent groups on the biological activity of the imidazo[1,2-a]pyridine scaffold.
| Position | Substituent Group | Target/Activity | Impact on Potency/Selectivity | Reference(s) |
| C2 | p-methylsulfonyl phenyl | COX-2 | High potency and selectivity | researchgate.net |
| C2 | Hetero-aryl groups on phenyl ring | Mycobacterium tuberculosis | Improved potency | researchgate.net |
| C3 | Primary amine | Mycobacterium tuberculosis | Important for activity | researchgate.net |
| C3 | Mannich bases (e.g., morpholinomethyl) | COX-2 | High potency and selectivity | researchgate.net |
| C3 | Amine with alkyl/aryl groups | Leishmania donovani | Modulates potency and selectivity | nih.gov |
| C6, C8 | Various substitutions | PI3Kα | Tolerated; allows for activity tuning | researchgate.net |
| C6, C8 | Halogen (-Br) | Klebsiella pneumoniae | Influences antimicrobial activity | mdpi.com |
Identification of Key Pharmacophore Motifs Essential for Target Interaction
Pharmacophore modeling helps identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. For the imidazo[1,2-a]pyridine class, several key pharmacophoric features have been identified.
A computational study on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents generated a five-point pharmacophore model designated HHPRR. researchgate.netopenpharmaceuticalsciencesjournal.com This model includes:
Two hydrophobic (H) features.
One positive ionic (P) feature.
Two aromatic ring (R) features. openpharmaceuticalsciencesjournal.com
This model suggests that a combination of hydrophobic regions and aromatic rings is crucial for target binding, likely through van der Waals and pi-pi stacking interactions. The core imidazo[1,2-a]pyridine structure itself often serves as one of the key aromatic features. The 3-amino group in this compound could potentially be protonated to fulfill the role of the positive ionic feature, while the dimethyl-substituted pyridine ring can contribute to hydrophobic interactions.
For COX-2 inhibitors, the essential pharmacophore includes the imidazo[1,2-a]pyridine core and a p-methylsulfonylphenyl group at the C2 position, which specifically interacts with a secondary pocket in the enzyme's active site. researchgate.net This highlights the importance of specific, strategically placed functional groups for achieving target selectivity.
| Pharmacophore Feature | Description | Potential Role in Target Interaction | Reference(s) |
| Aromatic Rings (R) | The imidazo[1,2-a]pyridine core and other aryl substituents. | Pi-pi stacking, hydrophobic interactions. | researchgate.net, openpharmaceuticalsciencesjournal.com |
| Hydrophobic Groups (H) | Alkyl groups (like the 7,8-dimethyl groups) or aromatic regions. | van der Waals forces, binding to hydrophobic pockets. | researchgate.net, openpharmaceuticalsciencesjournal.com |
| Positive Ionic Feature (P) | Potentially a protonated amine at the C3 position. | Electrostatic interactions, hydrogen bonding. | openpharmaceuticalsciencesjournal.com |
| Hydrogen Bond Donor/Acceptor | Amine or amide functionalities. | Formation of hydrogen bonds with target residues. | researchgate.net |
Rational Design Strategies for Activity Optimization
Based on SAR and pharmacophore insights, several rational design strategies have been employed to optimize the activity of imidazo[1,2-a]pyridine derivatives.
One key strategy involves structural modification based on target protein structures . For instance, molecular docking studies have been used to guide the placement of substituents. Docking of imidazo[1,2-a]pyridine derivatives into the active site of COX-2 revealed how a methylsulfonyl group could fit into a specific secondary pocket, a feature exploited to enhance selectivity. researchgate.net Similarly, molecular docking of an imidazo[1,2-a]pyridine-pyridine derivative showed it may adopt different binding conformations with mutated FLT3, explaining its retained activity against drug-resistant forms of the enzyme. nih.gov
Another approach is hybrid molecule design , where the imidazo[1,2-a]pyridine scaffold is linked to another pharmacologically active moiety. This strategy was used to create imidazo[1,2-a]pyridine amide-cinnamamide hybrids to develop new antimycobacterial agents. mdpi.com
Bioisosteric replacement is also a common strategy. For example, replacing a benzene (B151609) ring with a pyridine ring at the C2 position was shown to have comparable effects on the potency of certain FLT3 inhibitors. nih.gov This allows for the modulation of properties like solubility and metabolic stability without losing biological activity. Furthermore, systematic variation of substituents at key positions (C2, C3, C6, C8) allows for the fine-tuning of potency and selectivity against specific targets like PI3Kα. researchgate.net
Structure-Property Relationships (SPR) influencing Preclinical Performance
The HOMO-LUMO energy gap, a parameter calculated using density functional theory (DFT), has been used to correlate the electronic structure of imidazo[1,2-a]pyridine derivatives with their antimicrobial activity. mdpi.com A smaller energy gap often indicates higher chemical reactivity and, potentially, greater biological activity. mdpi.com This suggests that modifying the electronic properties of the scaffold through substituent groups can directly influence preclinical efficacy.
| Structural Modification | Physicochemical Property Affected | Impact on Preclinical Performance | Reference(s) |
| Introduction of polar groups (e.g., amines, amides) | Solubility, Lipophilicity (logP) | Can improve aqueous solubility and modulate absorption. | nih.gov, researchgate.net |
| Replacement of benzene with pyridine | Polarity, Solubility | May enhance solubility and alter metabolic profile. | nih.gov |
| Addition of electronegative groups (e.g., halogens) | Electronic properties (HOMO-LUMO gap) | Can enhance chemical reactivity and biological activity. | mdpi.com |
| Variation of alkyl/aryl substituents | Lipophilicity, Molecular Weight | Affects absorption, distribution, and potential for toxicity. | nih.gov, openpharmaceuticalsciencesjournal.com |
Advanced Applications in Chemical Biology and Material Science
Development as Chemical Probes for Biological Systems
The imidazo[1,2-a]pyridine (B132010) core, inherent to 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine, is an excellent fluorophore, making it a foundational component for the design of chemical probes. ijrpr.com The fluorescence of these compounds originates from their π-conjugated bicyclic structure, and this property can be finely tuned by adding various substituents. ijrpr.com The amine group at the C-3 position, as seen in the target compound, can serve as an electron-donating group, creating donor-acceptor systems that often exhibit interesting photophysical responses, such as solvatochromism, where the emission color changes with solvent polarity. nih.gov
Derivatives of this scaffold have been successfully developed as fluorescent probes for detecting biologically significant metal ions. researchgate.net These probes often operate on a "turn-on" or "turn-off" mechanism. For instance, a probe might be non-fluorescent on its own but become highly fluorescent upon binding to a specific analyte, a process known as chelation-induced fluorescence. nih.gov This approach has led to the creation of probes with high sensitivity and selectivity for various metal ions, which are crucial for understanding cellular metabolism and toxicology. nih.gov The significant Stokes shifts—the difference between the absorption and emission maxima—observed in some imidazo[1,2-a]pyridine derivatives are particularly advantageous for biological imaging, as they minimize self-quenching and reduce interference from background autofluorescence. tandfonline.com
Role in Optoelectronic Devices: Organic Light-Emitting Diodes (OLEDs)
The imidazo[1,2-a]pyridine framework is a promising candidate for use in optoelectronic materials, particularly in the emissive layers of Organic Light-Emitting Diodes (OLEDs). researchgate.net Its derivatives have demonstrated excellent thermal, electrochemical, and morphological stability, which are critical requirements for durable electronic devices. nih.gov The core structure can function as an electron acceptor, and when combined with an electron-donating moiety, it forms a bipolar emitter. nih.gov This donor-acceptor design is a key strategy for developing highly efficient deep-blue emitters, which remain a significant challenge in OLED technology. nih.gov
In one study, a multilayer OLED was fabricated using an imidazo[1,2-a]pyridine derivative in the emissive layer, which successfully produced white light emission with a turn-on voltage of 8 V. nih.gov More recent research has focused on developing deep-blue emitters. By using the imidazo[1,2-a]pyridine (IP) core as the acceptor, researchers have synthesized novel bipolar fluorescent emitters that achieve high external quantum efficiencies (EQEs) with remarkably low efficiency roll-off, even at high brightness levels. nih.gov These materials have demonstrated the capability to serve not only as efficient deep-blue emitters but also as effective hosts for red phosphorescent dyes, highlighting their versatility. nih.gov
| Emitter | Doping Condition | Max. EQE (%) | CIE Coordinates (x, y) | Brightness (at measurement) |
|---|---|---|---|---|
| IP-PPI | Non-doped | 4.85 | (0.153, 0.097) | 10000 cd m⁻² |
| IP-DPPI | Non-doped | 4.74 | (0.154, 0.114) | 10000 cd m⁻² |
| IP-PPI | 40 wt% doped | 5.23 | (0.154, 0.077) | 10000 cd m⁻² |
| IP-DPPI | 20 wt% doped | 6.13 | (0.153, 0.078) | At Max. EQE |
Integration into Porous Materials: Metal-Organic Frameworks (MOFs) for Gas Separation and Catalysis
While the direct incorporation of this compound into Metal-Organic Frameworks (MOFs) is an emerging area, its chemical structure contains key functional groups that are highly sought after for designing functional MOFs. MOFs are porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. wikipedia.org The properties of a MOF, such as its pore size, surface area, and chemical environment, can be tailored by choosing appropriate organic linkers.
The two most relevant features of this compound for MOF applications are its amine (-NH₂) group and the nitrogen atom within the fused pyridine (B92270) ring.
Amine Functionalization : Amine-functionalized MOFs have attracted significant attention for applications in gas separation, particularly for capturing carbon dioxide (CO₂). rsc.org The basic amine groups exhibit a strong affinity for the acidic CO₂ molecule, leading to high selectivity and adsorption capacity. rsc.orgmdpi.com This functionality can be introduced by using amine-bearing linkers during the MOF synthesis. mdpi.com
Pyridine-type Ligands : The pyridine ring is a common building block in MOF chemistry. The nitrogen atom of the pyridine can coordinate with the metal centers, forming the structural framework of the material. wikipedia.org
A molecule like this compound offers the potential to act as a bifunctional linker, with the pyridine-type nitrogen participating in framework construction and the amine group being available within the pores to serve as an active site for gas adsorption or catalysis. Studies have shown that hydrogen bonding can occur between amine groups and pyridine moieties within MOFs, suggesting favorable interactions that could stabilize such structures. acs.orgresearchgate.net
| MOF Name | Functional Group | Primary Application | Reference |
|---|---|---|---|
| UiO-66-NH₂ | -NH₂ | CO₂ Capture, Adsorption of Pyridine | mdpi.comresearchgate.net |
| MIL-125(Ti)-NH₂ | -NH₂ | CO₂/CH₄ Separation | mdpi.com |
| mmen-Mg/DOBPDC | -N,N'-dimethylethylenediamine | CO₂ Capture | nih.gov |
| IRMOF-3 | -NH₂ | CO₂ Capture | rsc.org |
Applications as Chemosensors and Bioimaging Agents
Building on their utility as chemical probes, imidazo[1,2-a]pyridine derivatives have been effectively applied as chemosensors and bioimaging agents. researchgate.net A chemosensor is a molecule that provides a specific and measurable signal in the presence of a particular chemical species. For imidazo[1,2-a]pyridines, this signal is typically a change in fluorescence intensity or color. rsc.org
These compounds have been engineered into highly selective and sensitive sensors for various metal ions, including Fe³⁺, Hg²⁺, Al³⁺, and Zn²⁺. nih.govnih.govrsc.org The sensing mechanism often involves the coordination of the target ion by heteroatoms (N, O) on the sensor molecule, which alters its electronic structure and, consequently, its photophysical properties. nih.gov This can lead to a dramatic fluorescence enhancement ("turn-on") upon ion binding, allowing for detection at very low concentrations. rsc.org
The utility of these chemosensors extends beyond test tubes into biological environments. Researchers have successfully used imidazo[1,2-a]pyridine-based probes for fluorescence imaging of metal ions within living cells, such as HeLa and HepG2 cells. nih.govrsc.orgresearchgate.net This capability is invaluable for studying the roles of metal ions in biological processes and for diagnostics. Furthermore, the principles of these chemosensors have been adapted to create practical tools like paper-based test strips for the rapid detection of contaminants in water samples. rsc.org
| Sensor Base | Target Analyte | Response Type | Detection Limit (LOD) | Application | Reference |
|---|---|---|---|---|---|
| Fused Imidazopyridine | Fe³⁺ | Turn-on | 4.0 ppb | Bioimaging in HeLa cells | nih.govrsc.org |
| Fused Imidazopyridine | Hg²⁺ | Turn-off | 1.0 ppb | Bioimaging in HeLa cells | nih.govrsc.org |
| Imidazo[1,2-a]pyridine-xanthene | Hg²⁺ | Turn-on | - | Cell imaging, Test strips | rsc.org |
| Imidazo[1,2-a]pyridine derivative | Zn²⁺ | Turn-on | - | Detection in fungal cells | nih.gov |
| Imidazo[1,2-a]pyridine derivative | Al³⁺ | Turn-on | - | Detection in fungal cells | nih.gov |
Future Research Directions and Preclinical Translational Potential
Exploration of Novel Biological Targets for 7,8-Dimethylimidazo[1,2-a]pyridin-3-amine and its Analogs
While the imidazo[1,2-a]pyridine (B132010) core has been successfully targeted against a range of enzymes and receptors, significant opportunities remain to uncover new biological interactions that can be translated into novel therapeutic strategies. The known targets for this scaffold are diverse, including kinases, viral proteins, and bacterial enzymes, highlighting its chemical tractability. nih.govrsc.orgresearchgate.net
Future work should focus on systematically screening this compound and derivative libraries against broader panels of biological targets. Key areas for exploration include:
The Kinome: Beyond established targets like PI3K/mTOR, imidazo[1,2-a]pyridines could be investigated as inhibitors of other kinase families implicated in cancer and inflammatory diseases, such as Janus kinases (JAKs) or Bruton's tyrosine kinase (BTK).
Epigenetic Targets: The role of epigenetic modulators like histone deacetylases (HDACs) in various diseases is well-established. Recent studies have already identified imidazo[1,2-a]pyridine-based HDAC6 inhibitors, suggesting that exploration of other epigenetic targets like histone methyltransferases or demethylases could be a fruitful avenue. nih.gov
Protein-Protein Interactions (PPIs): Many disease pathways are driven by complex protein interactions. Designing analogs that can disrupt critical PPIs, such as those involved in transcription factor regulation (e.g., p53-MDM2) or apoptosis (e.g., Bcl-2 family interactions), represents a challenging but high-reward area of research.
G-Protein Coupled Receptors (GPCRs): As one of the largest families of drug targets, screening imidazo[1,2-a]pyridine libraries for novel GPCR modulators could uncover new treatments for a wide range of conditions, from metabolic disorders to central nervous system diseases.
| Target Class | Established Targets | Potential Novel Targets | Therapeutic Area |
|---|---|---|---|
| Kinases | PI3K/mTOR, PDGFR nih.gov | JAK, BTK, CDKs | Oncology, Inflammation |
| Infectious Disease Targets | Mtb QcrB, Mtb Glutamine Synthetase nih.govresearchgate.net | Viral Proteases, Bacterial Efflux Pumps | Tuberculosis, Viral Infections, AMR |
| Epigenetics | HDAC6 nih.gov | HATs, HMTs, DNMTs | Oncology, Neurodegenerative Disease |
| Other Enzymes | Aldehyde Dehydrogenase (ALDH) nih.govuniupo.it | Monoamine Oxidase (MAO), Farnesyltransferase | Oncology, Neurological Disorders |
Development of Innovative and Sustainable Synthetic Methodologies
The synthesis of the imidazo[1,2-a]pyridine core is well-documented, with methods ranging from classical condensation reactions to modern multicomponent approaches like the Groebke–Blackburn–Bienaymé (GBB) reaction. rsc.orgacs.orgmdpi.com The future of synthesizing this compound and its analogs will increasingly focus on principles of green chemistry and the adoption of enabling technologies to improve efficiency, reduce waste, and accelerate the drug discovery process.
Key innovative and sustainable methodologies to be explored include:
Continuous Flow Synthesis: This technology offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, higher yields, and simplified scale-up. acs.orgnih.gov Implementing automated, multi-step flow synthesis for imidazo[1,2-a]pyridine libraries would dramatically accelerate the generation of new chemical entities for screening. nih.govresearchgate.net
Photoredox and Electrocatalysis: These methods allow for novel bond formations under mild conditions, often using visible light or electricity as traceless reagents. Applying these techniques to the C-H functionalization of the imidazo[1,2-a]pyridine core can provide direct access to novel analogs that are difficult to obtain through traditional methods.
Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity and sustainability. Developing enzymatic routes for key steps in the synthesis of chiral imidazo[1,2-a]pyridine derivatives could provide cleaner and more efficient access to enantiomerically pure compounds.
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for the preparation of imidazo[1,2-a]pyridine derivatives. bio-conferences.org
Integration of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets to predict molecular properties and guide experimental design. mednexus.org Integrating these computational tools into imidazo[1,2-a]pyridine research can de-risk and expedite the development of new drug candidates. premierscience.comijirt.orgjsr.org
Future research should strategically apply AI and ML in the following areas:
Predictive Modeling: Training ML models on existing structure-activity relationship (SAR) data for imidazo[1,2-a]pyridines can predict the biological activity of virtual compounds. This allows for the in silico screening of vast chemical libraries to prioritize the synthesis of analogs with the highest probability of success.
De Novo Drug Design: Generative AI models can design novel imidazo[1,2-a]pyridine derivatives with optimized properties. By providing the model with a desired target profile (e.g., high potency for a specific kinase, low predicted toxicity, favorable ADME properties), it can generate entirely new structures for synthetic consideration.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic or safety profiles. AI models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties early in the discovery process, allowing chemists to focus on compounds with a higher likelihood of becoming viable drugs.
Synthesis Planning: AI tools can analyze the complexity of a target molecule and propose efficient and sustainable synthetic routes, potentially identifying novel disconnections and reaction pathways that may not be obvious to a human chemist.
Strategic Development of Imidazo[1,2-a]pyridine-Based Agents for Emerging Preclinical Therapeutic Areas
The proven efficacy of imidazo[1,2-a]pyridines in areas like oncology and infectious diseases provides a strong foundation for exploring their potential in other complex and emerging therapeutic areas. researchgate.netrsc.org Strategic development should focus on leveraging the scaffold's known biological activities and favorable drug-like properties to address unmet medical needs.
Promising preclinical therapeutic areas for future investigation include:
Neurodegenerative Diseases: Given that some imidazo[1,2-a]pyridine-based drugs (e.g., Alpidem, Zolpidem) act on the central nervous system, there is a strong rationale for developing analogs to target pathologies underlying diseases like Alzheimer's and Parkinson's. rsc.orgresearchgate.net Potential targets include tau aggregation, neuroinflammation, and oxidative stress pathways.
Drug-Resistant Infections: The success of imidazo[1,2-a]pyridines against multi-drug resistant (MDR) and extensively drug-resistant (XDR) tuberculosis is a compelling precedent. nih.govnih.govacs.org This activity should be expanded to target other priority pathogens, such as ESKAPE bacteria (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa), which pose a significant global health threat.
Metabolic Disorders: The involvement of the PI3K/mTOR pathway in metabolic regulation suggests that selective inhibitors from the imidazo[1,2-a]pyridine class could be explored for the treatment of type 2 diabetes or non-alcoholic steatohepatitis (NASH). The known antidiabetic potential of the scaffold supports this direction. researchgate.netrsc.org
Autoimmune and Inflammatory Diseases: The anti-inflammatory properties of certain analogs, such as those targeting the STAT3/NF-κB pathway, suggest potential applications in chronic inflammatory conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis. nih.gov
Q & A
Q. What synthetic strategies are effective for preparing 7,8-dimethylimidazo[1,2-a]pyridin-3-amine, and how can purity be optimized?
A scalable synthesis typically involves multi-step reactions, such as condensation of α-bromoacetophenone derivatives with substituted anilines, followed by cyclization with 2-aminopyridine analogues. Key considerations include:
- Use of catalysts like ZnI₂ (30 mol%) and inert atmospheres to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity, as demonstrated in imidazo[1,2-a]pyridine derivative syntheses .
- Monitoring reaction progress using TLC or HPLC to isolate intermediates and final products efficiently.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Structural validation requires a combination of:
- ¹H/¹³C NMR to confirm substituent positions and methyl group integration .
- HRMS for exact mass determination, ensuring no residual solvents or byproducts .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as applied in related imidazo[1,2-a]pyridine complexes .
Advanced Research Questions
Q. How do steric and electronic effects of C-8 substituents influence biological selectivity (e.g., COX-2 vs. COX-1)?
Substituents at C-8, such as methyl or sulfonyl groups, enhance COX-2 selectivity by introducing steric hindrance that disrupts binding to the smaller COX-1 active site. For example:
- A methyl group at C-8 improves COX-2 inhibition (IC₅₀ = 0.12 μM) while reducing COX-1 affinity (IC₅₀ = 5.6 μM) due to spatial constraints .
- Electron-withdrawing groups (e.g., SO₂Me) at the para position of aryl rings further amplify selectivity by optimizing hydrophobic interactions with COX-2 .
Q. What computational methods are suitable for predicting target interactions of this compound derivatives?
- Density Functional Theory (DFT) calculates electronic properties and frontier molecular orbitals to predict reactivity .
- Molecular docking (e.g., AutoDock Vina) models binding poses with enzymes like ENR or COX-2, validated by comparing computed binding energies with experimental IC₅₀ values .
- Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time, identifying critical residues for mutagenesis studies .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
Contradictions may arise from assay conditions (e.g., enzyme source, pH, cofactors). Methodological solutions include:
- Standardizing assays using recombinant enzymes (e.g., human COX-2 vs. murine isoforms) .
- Performing competitive binding studies with known inhibitors (e.g., celecoxib) to validate target specificity .
- Replicating experiments under inert conditions to exclude oxidation artifacts, as reported in imidazo[1,2-a]pyridine stability tests .
Methodological Challenges and Solutions
Q. What strategies improve yield in imidazo[1,2-a]pyridine ring-forming reactions?
- Optimize stoichiometry of α-haloketones and amines (1:1.2 molar ratio) to reduce unreacted starting material .
- Use polar aprotic solvents (e.g., DMF) at 80–100°C to accelerate cyclization .
- Introduce microwave-assisted synthesis to reduce reaction time from hours to minutes, as shown in related heterocycles .
Q. How can regioselectivity be controlled during functionalization of the imidazo[1,2-a]pyridine core?
- Directing groups : Install temporary substituents (e.g., halogens) to guide cross-coupling reactions at specific positions .
- Metal catalysis : Pd-mediated C–H activation enables selective modifications at C-2 or C-3 positions .
- pH control : Acidic conditions favor electrophilic substitution at electron-rich sites (e.g., C-5 in pyridine rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
